molecular formula C10H14N2O B13298364 2-[(Azetidin-3-yloxy)methyl]-6-methylpyridine

2-[(Azetidin-3-yloxy)methyl]-6-methylpyridine

Cat. No.: B13298364
M. Wt: 178.23 g/mol
InChI Key: QVAMIHZSYNESAO-UHFFFAOYSA-N
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Description

2-[(Azetidin-3-yloxy)methyl]-6-methylpyridine is a heterocyclic compound that features both azetidine and pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Azetidin-3-yloxy)methyl]-6-methylpyridine typically involves the reaction of 6-methylpyridine with azetidin-3-ol. One common method includes the use of a base such as sodium hydride to deprotonate the azetidin-3-ol, followed by nucleophilic substitution with 6-methylpyridine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under an inert atmosphere to prevent side reactions.

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-[(Azetidin-3-yloxy)methyl]-6-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products Formed

Scientific Research Applications

2-[(Azetidin-3-yloxy)methyl]-6-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Azetidin-3-yloxy)methyl]-6-methylpyridine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The azetidine ring may play a crucial role in binding to these targets, thereby influencing the compound’s bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Azetidin-3-yloxy)methyl]-6-methylpyridine is unique due to the presence of both azetidine and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential for various applications in research and industry .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-(azetidin-3-yloxymethyl)-6-methylpyridine

InChI

InChI=1S/C10H14N2O/c1-8-3-2-4-9(12-8)7-13-10-5-11-6-10/h2-4,10-11H,5-7H2,1H3

InChI Key

QVAMIHZSYNESAO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)COC2CNC2

Origin of Product

United States

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